molecular formula C10H10FN3 B13189336 N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine

N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13189336
M. Wt: 191.20 g/mol
InChI Key: SQSPVKLYMSLZGC-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine (CAS 2059999-97-0) is a fluorinated aromatic amine with a molecular formula of C 10 H 10 FN 3 and a molecular weight of 191.20 g/mol . This compound serves as a valuable chemical building block in medicinal chemistry and drug discovery research, particularly in the synthesis and optimization of novel small-molecule inhibitors. The core pyrazole scaffold is a privileged structure in drug design, frequently employed in the development of potent inhibitors for various therapeutic targets. Recent scientific literature highlights the significant research application of analogous 3,5-diarylpyrazole derivatives as potent and selective inhibitors of metalloproteinases , specifically the astacin family enzymes meprin α and meprin β . These proteases are emerging as promising drug targets in pathologies including fibrotic diseases, Alzheimer's disease, and cancer cell invasion . Furthermore, pyrazole-containing compounds have been strategically utilized in the optimization of heat shock protein 90 (Hsp90) inhibitors , a significant target in oncology, demonstrating the scaffold's relevance in developing orally bioavailable therapeutics . Researchers value this compound for its potential to modulate enzyme activity and for its favorable physicochemical properties. The incorporation of the fluorine atom can influence the molecule's electronic properties, metabolic stability, and membrane permeability. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

N-(2-fluoro-6-methylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H10FN3/c1-7-3-2-4-9(11)10(7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13)

InChI Key

SQSPVKLYMSLZGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Condensation Reactions

Condensation reactions are a common approach for synthesizing pyrazole derivatives. This method involves the condensation of a pyrazole ring with a fluorinated benzaldehyde or its derivatives. The process typically requires a catalyst and specific reaction conditions to facilitate the formation of the desired compound.

Cross-Coupling Reactions

Cross-coupling reactions are another effective method for synthesizing this compound. These reactions involve the coupling of a pyrazole precursor with a fluorinated aryl halide in the presence of a palladium catalyst. This method allows for high yields and good selectivity.

Analysis of Preparation Methods

Method Description Advantages Challenges
Condensation Reactions Involves condensation of pyrazole with fluorinated benzaldehyde. Simple setup, potentially high yields. Requires specific catalysts and conditions.
Cross-Coupling Reactions Couples pyrazole precursor with fluorinated aryl halide. High selectivity, good yields. Requires palladium catalyst, can be expensive.
Sonication Method Uses sonication for cyclization of cyanide with hydrazine hydrate. Rapid, efficient, low cost. Limited applicability, requires specific equipment.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., cyano) and bulky substituents (e.g., tert-butyl) enhance yields due to improved reaction kinetics .
  • Heterocyclic substituents (e.g., pyridinyl, pyrimidinyl) require longer reaction times but achieve moderate to high yields .
Physicochemical Properties

Melting points and physical states vary significantly with substituent type:

Compound Name Substituent Physical State Melting Point (°C) Reference
N-(Pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl Yellow powder 126–127
N-(Pyrimidin-5-yl)-1H-pyrazol-4-amine Pyrimidin-5-yl White powder 233–234
N-(Pyrazin-2-yl)-1H-pyrazol-4-amine Pyrazin-2-yl Yellow powder 142–143
1-(2,2-Difluoroethyl)-N-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-1H-pyrazol-4-amine Difluoroethyl/methoxymethyl Not specified Not reported

Key Observations :

  • Heterocyclic substituents (e.g., pyrimidinyl) result in higher melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
  • Alkyl/aryl hybrids (e.g., difluoroethyl derivatives) may exhibit lower crystallinity, as seen in their uncharacterized melting points .
Spectral Characteristics

NMR and mass spectrometry data highlight substituent-specific trends:

Compound Name ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) HRMS (m/z) [M+H]⁺ Reference
N-(4-Trifluoromethylphenyl)-1H-pyrazol-4-amine 7.35–7.15 (aromatic H) -61.15 (CF₃) 277.0943
N-(Pyridin-3-yl)-1H-pyrazol-4-amine 8.40 (pyridine H), 7.95 (pyrazole H) Not applicable Not reported
N-(2-Methoxypyridin-3-yl)-1H-pyrazol-3-amine 8.25 (pyrazole H), 3.95 (OCH₃) Not applicable Not reported

Key Observations :

  • Fluorinated substituents (e.g., CF₃) produce distinct ¹⁹F NMR shifts, with trifluoromethyl groups resonating near -60 ppm . The target compound’s 2-fluoro group would likely resonate upfield compared to CF₃.
  • Aromatic protons in pyridinyl or phenyl substituents exhibit downfield shifts (δ 7.15–8.40) due to electron-withdrawing effects .

Biological Activity

N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Overview

The compound consists of a pyrazole ring attached to a phenyl group that includes a fluorine atom and a methyl group. This structural arrangement is significant as it influences the compound's interactions with biological targets, thereby affecting its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities , including:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various microbial strains.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic potential.

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity, which is crucial in cell signaling pathways related to proliferation and survival. Understanding these interactions is vital for elucidating the compound's mechanism of action and therapeutic benefits.

Anticancer Activity

A study evaluating the anticancer effects of various pyrazole derivatives found that this compound inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The mean growth inhibition percentages were 54.25% and 38.44%, respectively, indicating significant anticancer potential while showing minimal toxicity to normal fibroblasts .

Anti-inflammatory Activity

In another investigation, compounds similar to this compound demonstrated the ability to inhibit TNF-alpha release in LPS-induced models. This suggests that the compound could be effective in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
N-(5-Fluoro-2-methylphenyl)-1H-pyrazol-4-amineDifferent fluorinated phenyl groupExhibits distinct biological activities due to structural variations
N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amineSimilar pyrazole ring structure with varied substitutionPotentially different reactivity profiles based on substitution patterns
N-(3-Fluoro-4-methylphenyl)-1H-pyrazol-4-amineVariation in the position of fluorine on the phenyl ringMay influence binding affinity and selectivity towards targets

This table highlights how variations in substitution patterns can lead to differences in biological activity, emphasizing the importance of structural modifications in drug design.

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